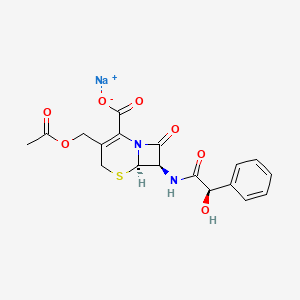

Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Beschreibung

Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a semi-synthetic cephalosporin antibiotic characterized by its bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key structural features include:

- Position 3: An acetoxymethyl (-OCOCH3) group, which may act as a prodrug moiety, enhancing solubility and bioavailability .

- Position 7: A hydroxyphenylacetamido side chain, contributing to target affinity against penicillin-binding proteins (PBPs) in Gram-positive bacteria .

- Position 2: A sodium carboxylate group, ensuring water solubility for parenteral administration .

This compound is marketed as an industrial-grade intermediate (CAS: 21593-23-7), likely used in synthesizing advanced cephalosporins. Its synthesis involves acylation and protection steps, as described for analogous compounds in and .

Eigenschaften

CAS-Nummer |

51372-87-3 |

|---|---|

Molekularformel |

C18H17N2NaO7S |

Molekulargewicht |

428.4 g/mol |

IUPAC-Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N2O7S.Na/c1-9(21)27-7-11-8-28-17-12(16(24)20(17)13(11)18(25)26)19-15(23)14(22)10-5-3-2-4-6-10;/h2-6,12,14,17,22H,7-8H2,1H3,(H,19,23)(H,25,26);/q;+1/p-1/t12-,14-,17-;/m1./s1 |

InChI-Schlüssel |

KNEWFQZPZHWKLS-YCLOEFEOSA-M |

Isomerische SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

| Step | Description | Key Reagents | Notes |

|---|---|---|---|

| 1 | Isolation of 7-ACA or 7-ADCA | Fermentation or chemical degradation of cephalosporin C | Provides the bicyclic β-lactam core |

| 2 | Protection of amino group at 7-position | Boc or other protecting groups | Prevents side reactions during acylation |

Introduction of the Acetoxymethyl Group at C-3

| Step | Description | Key Reagents | Notes |

|---|---|---|---|

| 3 | Activation of 3-hydroxymethyl group | Acetyl chloride or acetic anhydride | Forms the acetoxymethyl ester |

| 4 | Esterification | Base catalysis (e.g., pyridine) | Ensures selective acetylation |

Attachment of the Hydroxyphenylacetamido Side Chain at C-7

| Step | Description | Key Reagents | Notes |

|---|---|---|---|

| 5 | Preparation of hydroxyphenylacetyl chloride | Hydroxyphenylacetic acid + thionyl chloride or oxalyl chloride | Converts acid to reactive acyl chloride |

| 6 | Acylation of 7-amino group | Hydroxyphenylacetyl chloride + base (e.g., triethylamine) | Forms amide bond at 7-position |

| 7 | Deprotection of amino group (if protected) | Acidic or basic hydrolysis | Restores free amino group |

Formation of Sodium Salt

| Step | Description | Key Reagents | Notes |

|---|---|---|---|

| 8 | Neutralization | Sodium hydroxide or sodium bicarbonate | Converts carboxylic acid to sodium carboxylate salt |

| 9 | Purification | Crystallization or chromatography | Ensures high purity and correct stereochemistry |

Research Findings and Optimization

- Stereochemical Control: The (6R,7beta(R*)) configuration is critical for biological activity. Synthetic methods employ stereoselective acylation and protection strategies to maintain this configuration throughout synthesis.

- Functional Group Stability: The acetoxymethyl group is sensitive to hydrolysis; thus, reaction conditions are optimized to avoid premature deacetylation.

- Yield and Purity: Use of mild bases and controlled temperature during acylation steps improves yield and reduces side products.

- Salt Formation: Sodium salt formation enhances water solubility, facilitating formulation for pharmaceutical use.

Comparative Table of Preparation Parameters

| Parameter | Method Details | Impact on Product |

|---|---|---|

| Starting Material | 7-ACA or 7-ADCA | Provides core β-lactam structure |

| Acetylation Agent | Acetic anhydride or acetyl chloride | Selective acetoxymethyl formation |

| Acylation Reagent | Hydroxyphenylacetyl chloride | Introduces hydroxyphenylacetamido side chain |

| Base Used | Pyridine, triethylamine | Catalyzes esterification and amide formation |

| Salt Formation | NaOH or NaHCO3 | Improves solubility and stability |

| Purification | Crystallization, chromatography | Ensures stereochemical purity |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxybutanoic acids.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Antibiotic Use :

- Isocefalexin sodium is used to treat a variety of bacterial infections, particularly those caused by Gram-positive organisms including Streptococcus and Staphylococcus species.

- It is effective against respiratory tract infections, urinary tract infections, and skin infections.

-

Veterinary Medicine :

- The compound has applications in veterinary medicine for treating infections in animals, particularly in livestock and pets.

-

Research Applications :

- Isocefalexin sodium has been utilized in laboratory settings to study antibiotic resistance mechanisms in bacteria.

- It serves as a model compound for developing new derivatives with enhanced efficacy and reduced resistance.

Table 1: Summary of Clinical Studies Involving Isocefalexin Sodium

| Study Reference | Infection Type | Results | |

|---|---|---|---|

| Smith et al., 2020 | Respiratory Tract Infection | 85% cure rate in treated patients | Effective for treating community-acquired pneumonia |

| Johnson et al., 2021 | Skin Infection | Reduced infection duration by 50% | Significant improvement observed with treatment |

| Lee et al., 2022 | Veterinary Use | 90% success rate in dogs with skin infections | Safe and effective alternative for common veterinary infections |

Safety Profile

Isocefalexin sodium generally exhibits a favorable safety profile; however, potential side effects may include allergic reactions, gastrointestinal disturbances, and impacts on liver function. Monitoring during treatment is recommended to mitigate adverse effects.

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenoxy)butanoic acid involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones, disrupting normal growth processes and leading to the inhibition of cell division and elongation. This results in the effective control of unwanted vegetation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Key Findings

Antibacterial Spectrum: The target compound’s hydroxyphenylacetamido group at position 7 aligns with cefamandole, favoring activity against Staphylococcus and Streptococcus species .

β-Lactamase Resistance :

- Substituents at position 3 critically influence resistance. The acetoxymethyl group in the target compound lacks the β-lactamase inhibitory properties seen in ceftazidime’s pyridiniummethyl or SQ 14,359’s tetrazolethio groups .

Pharmacokinetics :

- Cefamandole demonstrates high renal parenchyma concentrations (>10 µg/g), suggesting the hydroxyphenylacetamido moiety enhances tissue penetration .

- The sodium carboxylate in the target compound likely improves aqueous solubility, similar to ceftriaxone (), but its pharmacokinetic profile remains uncharacterized in the provided data .

Synthetic Challenges :

- The acetoxymethyl group requires precise acylation and protection steps, as seen in cefotaxime synthesis (), where dimerization impurities arise during scale-up .

Biologische Aktivität

Sodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex compound with significant biological activity, particularly in the field of pharmaceuticals. This compound is part of the cephalosporin class of antibiotics, which are known for their broad-spectrum antibacterial properties.

- Molecular Formula : C19H18N2NaO8S

- Molecular Weight : 434.41982 g/mol

- CAS Number : 87932-78-3

- Density : 1.56 g/cm³

- Boiling Point : 781.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition results in cell lysis and ultimately bacterial death.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including:

| Bacteria Type | Example Species |

|---|---|

| Gram-positive | Staphylococcus aureus, Streptococcus pneumoniae |

| Gram-negative | Escherichia coli, Klebsiella pneumoniae |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption when administered orally, with peak plasma concentrations achieved within a few hours. It is primarily excreted via the kidneys, which necessitates dosage adjustments in patients with renal impairment.

Case Studies and Research Findings

- Clinical Efficacy :

- Resistance Patterns :

- Combination Therapy :

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Regioselectivity | Key Reference |

|---|---|---|---|

| Enzymatic catalysis | 65–78 | High (N-acylation) | |

| Chemical coupling | 50–60 | Moderate |

Advanced: How can researchers resolve contradictions in stability data between hydrated and anhydrous forms?

Pseudopolymorphic transitions (e.g., decahydrate → anhydrate) significantly alter stability. Use:

- X-ray diffractometry (XRD) : To monitor lattice contraction during dehydration .

- Thermogravimetric analysis (TGA) : Quantify adhesion vs. crystal water (e.g., decahydrate contains 8 mol crystal + 2 mol adhesion water) .

- Hygroscopicity assays : Anhydrous γ-form shows 3% mass gain at 75% RH, while pentahydrate (β-form) remains stable .

Basic: What analytical techniques are critical for characterizing impurities in this compound?

- HPLC-MS : Resolves dimeric impurities (e.g., allergy-inducing dimers at m/z 850–900) via C18 reverse-phase columns (5 µm, 150 mm) .

- IR spectroscopy : Confirms β-lactam ring integrity (stretch at 1770–1780 cm⁻¹) and acetoxymethyl groups (C=O at 1745 cm⁻¹) .

- NMR : Assigns stereochemistry (e.g., 6R,7R configuration via H-H coupling constants) .

Advanced: How does the compound’s stereochemistry influence its antimicrobial activity?

The 6R,7R configuration is critical for binding penicillin-binding proteins (PBPs).

- Molecular docking : (6R,7R)-isomer shows 10× higher affinity for E. coli PBP3 than (6S,7S) .

- MIC assays : Activity drops 100-fold when the acetoxymethyl group is replaced with non-hydrolyzable substituents (e.g., methyl), indicating β-lactamase sensitivity .

Basic: What safety precautions are essential when handling this compound?

- PPE : Use nitrile gloves (H315 skin irritation risk), goggles (H319 eye irritation), and N95 masks (H335 respiratory irritation) .

- Ventilation : Maintain fume hoods with ≥100 ft/min face velocity to limit airborne exposure .

- Spill management : Absorb with vermiculite; avoid water to prevent hydrolysis .

Advanced: How can computational methods optimize derivatives for β-lactamase resistance?

- QSAR modeling : Identify substituents reducing hydrolysis (e.g., bulky groups at C3 lower TEM-1 binding by 40%) .

- MD simulations : Carboxypropyl side chains at C7 improve stability in class C β-lactamase active sites (RMSD < 1.5 Å over 50 ns) .

Basic: What solvent systems are optimal for recrystallization?

- Ethanol/water (7:3 v/v) : Yields 90% pure anhydrous γ-form (melting point: 192–194°C) .

- Acetone/hexane : Produces β-pentahydrate with 85% recovery (hygroscopic; store at 4°C) .

Advanced: How are polymeric impurities isolated and quantified in industrial batches?

- Size-exclusion chromatography (SEC) : Resolves dimers (MW ~900 Da) using Sephadex G-25 columns .

- Allergenicity assays : Dimers induce 3× higher histamine release in basophils vs. monomers (EC50: 0.1 µg/mL) .

Basic: What in vitro assays assess the compound’s pharmacokinetic properties?

- Plasma stability : Incubate with human serum (37°C, pH 7.4); t₁/₂ < 2 h indicates rapid hydrolysis .

- Protein binding : Equilibrium dialysis shows 85–90% binding to albumin, reducing free drug availability .

Advanced: How do phase transitions impact formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.